
6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound that belongs to the thiazolidinone family, which has garnered attention due to its potential biological activities, particularly in anticancer research. This article provides an overview of its biological activity, focusing on its anticancer properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Features:
- Dimethylamino Group: Enhances solubility and may influence biological activity.
- Thioxothiazolidinone Core: Known for various biological activities, including anticancer effects.
- Hexanoic Acid Chain: May contribute to the lipophilicity of the compound, affecting its bioavailability.
Anticancer Properties
Research indicates that compounds containing the thiazolidinone moiety exhibit significant cytotoxicity against various cancer cell lines. The specific compound under discussion has shown promising results in inhibiting cancer cell proliferation.
-
Cytotoxicity Studies:
- The compound demonstrated moderate cytotoxicity against MCF-7 breast cancer cells with an inhibition rate of 64.4% at a concentration of 100 µg/mL .
- In comparative studies, derivatives of rhodanine exhibited IC50 values ranging from 2.66 to 11.7 μg/mL against different cancer cell lines including HL-60 (acute leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer) .
-
Mechanism of Action:
- The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in the S-phase, affecting DNA replication processes in leukemic cells .
- Additionally, compounds similar to this compound have been shown to stabilize microtubules, leading to disrupted mitotic processes in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives often correlates with their structural features:
Compound | Structural Feature | IC50 (µM) | Cell Line |
---|---|---|---|
16 | 4-Methyl substituent on phenyl ring | 2.66 | HL-60 |
17 | 2-Fluoro substituent on phenyl ring | 5.31 | A549 |
Target Compound | Dimethylamino group | 7.00 | MCF-7 |
This table illustrates how modifications in substituents can significantly impact the potency of these compounds against various cancer types.
Case Studies
Several studies have explored the efficacy of thiazolidinone derivatives, including our target compound:
- Study on Antitumor Activity:
- In Vivo Studies:
Eigenschaften
IUPAC Name |
6-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-19(2)14-9-7-13(8-10-14)12-15-17(23)20(18(24)25-15)11-5-3-4-6-16(21)22/h7-10,12H,3-6,11H2,1-2H3,(H,21,22)/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZUSKVXOXVBK-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.